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molecular formula C8H7ClO2 B140881 2-Methoxybenzoyl chloride CAS No. 21615-34-9

2-Methoxybenzoyl chloride

Cat. No. B140881
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590196

Procedure details

O-Anisic acid (0.38 mol) was suspended in 60 mL CHCl3 and 3 drops DMF. A single volume of SOCl2 (4 mole equiv.) was added at room temperature with vigorous reaction and the reaction was then refluxed. The reaction was monitored by IR for disappearance of the carboxylic acid carbonyl stretch at 1740 cm-1 and appearance of the acyl carbonyl stretch at 1780 cm-1. The reaction was judged complete after 24 hours. The solvent and excess reagent were removed via vacuum distillation (86 mmHg) affording the crude o-anisoyl chloride in >95% yield as an oil. The acid chloride was cooled, diluted with 50 mL CHCl3 and added dropwise to a chilled (ice/H2O) solution of TEA and t-butylamine (1.2 mole equiv. each) in 100 mL CHCl3. Once addition was complete, the cooling bath was removed and the mixture stood at ambient temperature. The mixture was washed 3×1.5N HCl, 2×0.5N NaOH, and 1× brine. The chloroform was dried on MgSO4, filtered, and concentrated in vacuo to approximately 93 g oil which was Kugelrohr distilled (110°/0.3 mmHg). The N-t-butyl-o-anisamide was obtained as a yellow oil in 95% yield.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Name
Quantity
4 mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acyl carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=[CH:5][CH:4]=1.O=S(Cl)[Cl:14]>C(Cl)(Cl)Cl.CN(C=O)C>[C:9]([Cl:14])(=[O:11])[C:8]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.38 mol
Type
reactant
Smiles
COC1=CC=CC=C1C(=O)O
Step Two
Name
Quantity
4 mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
carboxylic acid carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acyl carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then refluxed
CUSTOM
Type
CUSTOM
Details
The solvent and excess reagent were removed via vacuum distillation (86 mmHg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=1C(=CC=CC1)OC)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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